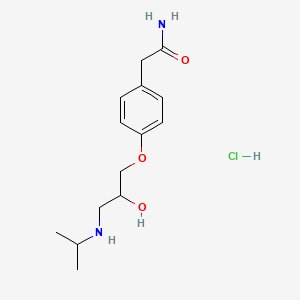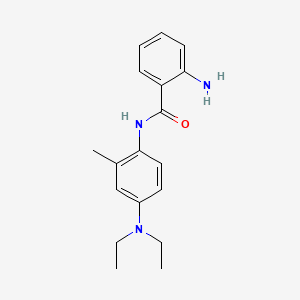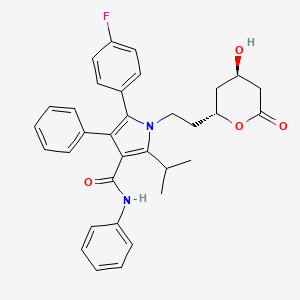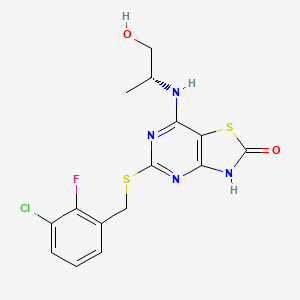
AZ10397767
Vue d'ensemble
Description
AZ 10397767 est un antagoniste puissant et sélectif du récepteur CXCR2, avec une valeur de CI50 de 1 nM . Ce composé a montré une efficacité significative dans la réduction de l'infiltration des neutrophiles dans les tumeurs, tant dans les modèles in vitro qu'in vivo . Il est principalement utilisé à des fins de recherche, en particulier dans l'étude des maladies inflammatoires et du cancer .
Applications De Recherche Scientifique
AZ 10397767 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the CXCR2 receptor and its role in various chemical processes.
Biology: The compound is used to investigate the role of CXCR2 in neutrophil migration and inflammation.
Medicine: AZ 10397767 is studied for its potential therapeutic effects in inflammatory diseases and cancer.
Mécanisme D'action
Target of Action
AZ10397767, also known as 5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one, is a potent antagonist of the CXCR2 receptor . The CXCR2 receptor is a chemokine receptor primarily expressed on leukocytes, endothelial cells, and cancer cells .
Mode of Action
This compound interacts with the CXCR2 receptor, effectively blocking its activity. This interaction attenuates the activation of the NF-κB transcriptional activity, which is often induced by chemotherapeutic agents like oxaliplatin .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CXCL8-CXCR2 signaling pathway . By inhibiting the CXCR2 receptor, this compound disrupts this pathway, leading to a decrease in NF-κB activity and CXCL8 expression . This disruption can enhance the cytotoxicity of certain chemotherapeutic agents and potentiate apoptosis in androgen-independent prostate cancer (AIPC) cells .
Pharmacokinetics
This compound is orally bioavailable . .
Result of Action
The inhibition of the CXCR2 receptor by this compound leads to a decrease in the number of neutrophils infiltrating into tumors in both in vitro and in vivo models . This results in delayed tumor growth . Additionally, this compound has been shown to increase the cytotoxicity of oxaliplatin and potentiate oxaliplatin-induced apoptosis in AIPC cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemotherapeutic agents can enhance the compound’s cytotoxic effects . .
Analyse Biochimique
Biochemical Properties
AZ10397767 interacts with the chemokine receptor CXCR2, a G-protein coupled receptor involved in immune response . By acting as an antagonist, this compound inhibits the binding of CXCR2’s natural ligands, thereby modulating the receptor’s activity .
Cellular Effects
In AIPC cells, this compound has been shown to increase the cytotoxicity of oxaliplatin, a chemotherapy drug . This suggests that this compound may influence cell signaling pathways related to cell death and survival. Additionally, it has been found to potentiate oxaliplatin-induced apoptosis, indicating a role in regulating programmed cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CXCR2 receptor, thereby preventing the receptor’s activation by its natural ligands . This inhibition can affect downstream signaling pathways, including those involving NF-κB, a protein complex that controls DNA transcription and cell survival .
Méthodes De Préparation
La synthèse de AZ 10397767 implique plusieurs étapes, commençant par la préparation de la structure de base de la thiazolo[4,5-d]pyrimidin-2(3H)-one . La voie de synthèse comprend généralement les étapes suivantes :
Formation du cycle thiazole : Cela implique la réaction d'un thioamide approprié avec une α-halocétone.
Cyclisation : L'intermédiaire thiazole subit une cyclisation avec une amidine appropriée pour former le noyau thiazolopyrimidine.
Fonctionnalisation : La structure de base est ensuite fonctionnalisée avec divers substituants, y compris les groupes 3-chloro-2-fluorophénylméthylthio et 2-hydroxy-1-méthyléthylamino.
Analyse Des Réactions Chimiques
AZ 10397767 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Des réactions de réduction peuvent être effectuées sur les groupes nitro ou carbonyle présents dans la molécule.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle aromatique halogéné.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
AZ 10397767 a un large éventail d'applications de recherche scientifique, notamment :
Biologie : Le composé est utilisé pour étudier le rôle de CXCR2 dans la migration des neutrophiles et l'inflammation.
Mécanisme d'action
AZ 10397767 exerce ses effets en se liant sélectivement au récepteur CXCR2, bloquant ainsi la liaison de ses ligands naturels . Cette inhibition empêche l'activation des voies de signalisation en aval, y compris la voie NF-κB, qui est impliquée dans l'inflammation et la survie cellulaire . En bloquant ces voies, AZ 10397767 réduit le recrutement des neutrophiles vers les sites d'inflammation et les tumeurs, exerçant ainsi ses effets anti-inflammatoires et anticancéreux .
Comparaison Avec Des Composés Similaires
AZ 10397767 est unique par sa haute sélectivité et sa puissance en tant qu'antagoniste de CXCR2 . Des composés similaires comprennent :
Reparixin : Un autre antagoniste de CXCR2, mais avec une puissance inférieure à celle de AZ 10397767.
SB 225002 : Un antagoniste non sélectif de CXCR2 avec une activité plus large contre d'autres récepteurs des chimiokines.
SCH 527123 : Un antagoniste de CXCR2 avec une puissance similaire mais des propriétés pharmacocinétiques différentes.
AZ 10397767 se distingue par sa haute sélectivité et son efficacité à réduire l'infiltration des neutrophiles dans les modèles tumoraux .
Propriétés
IUPAC Name |
5-[(3-chloro-2-fluorophenyl)methylsulfanyl]-7-[[(2R)-1-hydroxypropan-2-yl]amino]-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O2S2/c1-7(5-22)18-12-11-13(21-15(23)25-11)20-14(19-12)24-6-8-3-2-4-9(16)10(8)17/h2-4,7,22H,5-6H2,1H3,(H2,18,19,20,21,23)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTUORKUWBDRBX-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


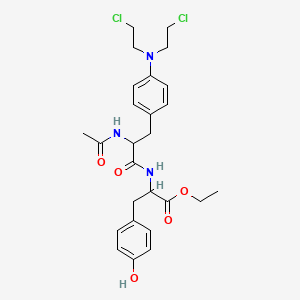


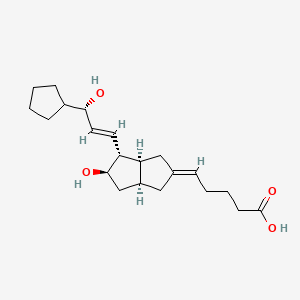
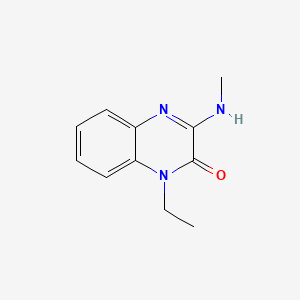

![2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine](/img/structure/B1665808.png)
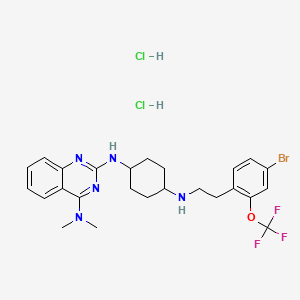
![N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide](/img/structure/B1665811.png)

